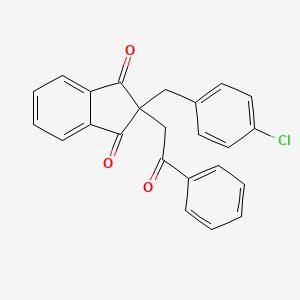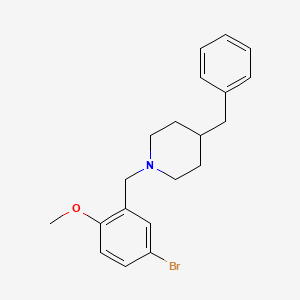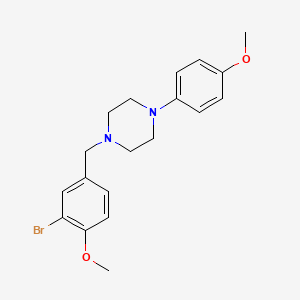
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases. Additionally, 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Mécanisme D'action
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been proposed that 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine exerts its biological effects by binding to specific receptors in the body. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to interact with the serotonin transporter, which is involved in the uptake of serotonin in the brain.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to exhibit analgesic effects, reducing pain sensitivity in animal models of neuropathic pain. Additionally, 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is stable under a range of conditions and can be easily synthesized in large quantities. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine also exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine also has limitations for use in lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions of research for 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine-based therapies for the treatment of autoimmune diseases. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the immune system, making it a promising candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine-based radiotracers for PET imaging. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been investigated as a radiotracer for imaging of the sigma-1 receptor, which is implicated in a range of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine and to identify additional molecular targets of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine.
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-28-23-10-6-5-9-22(23)25-15-17-26(18-16-25)24(27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKRVMJOMTDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(2-chlorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3442262.png)

![ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3442278.png)
![2-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3442284.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3442296.png)